H1 Receptor Binding Affinity: Hydroxyzine vs. Cetirizine and In-Class Antihistamines
Hydroxyzine demonstrates high affinity for the histamine H1 receptor, with a Ki of 1.9 nM, placing it among the most potent first-generation antihistamines [1]. This affinity is directly comparable to its active metabolite cetirizine (Ki range: 3-10 nM) and significantly exceeds that of other first-generation agents like diphenhydramine (Ki ≈ 10-20 nM). In a comparative study of H1 receptor binding, hydroxyzine exhibited a Ki of 1.9 nM, while the prototypical H1 inverse agonist mepyramine showed a Ki of 1.2 nM, confirming hydroxyzine's high potency [2].
| Evidence Dimension | H1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.9 nM |
| Comparator Or Baseline | Cetirizine (Ki range: 3-10 nM); Mepyramine (Ki = 1.2 nM); Diphenhydramine (Ki ≈ 10-20 nM) |
| Quantified Difference | Hydroxyzine is 1.6-5.3 fold more potent than cetirizine at the receptor level, and 5-10 fold more potent than diphenhydramine. |
| Conditions | In vitro radioligand binding assay using [3H]mepyramine at human H1 receptors expressed in CHO cells. |
Why This Matters
For in vitro pharmacology studies or assay development, the precise Ki value is critical for selecting the appropriate concentration range to achieve near-complete receptor occupancy without off-target effects.
- [1] Gillard, M., et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194. Molecular Pharmacology, 61(2), 391-399. View Source
- [2] Bertin Bioreagent. (2024). Hydroxyzine (CAT N°: 24039) Technical Datasheet. View Source
